molecular formula C27H32N2O4 B5233465 2,6-di-tert-butyl-4-[2-(2-furyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol

2,6-di-tert-butyl-4-[2-(2-furyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol

Cat. No. B5233465
M. Wt: 448.6 g/mol
InChI Key: JCRWZVOTWSEINA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-di-tert-butyl-4-[2-(2-furyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol, also known as Fura-2, is a fluorescent calcium indicator widely used in scientific research. It is a complex organic molecule with a unique structure that allows it to bind to calcium ions and emit fluorescence upon excitation.

Mechanism of Action

2,6-di-tert-butyl-4-[2-(2-furyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol binds to calcium ions with high affinity and emits fluorescence upon excitation with UV light. The fluorescence emission of 2,6-di-tert-butyl-4-[2-(2-furyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol is dependent on the concentration of calcium ions in the cell. When calcium levels are low, 2,6-di-tert-butyl-4-[2-(2-furyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol emits a low level of fluorescence, but when calcium levels increase, 2,6-di-tert-butyl-4-[2-(2-furyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol emits a higher level of fluorescence. This allows researchers to measure changes in calcium levels in real-time and study the dynamics of calcium signaling pathways.
Biochemical and Physiological Effects:
2,6-di-tert-butyl-4-[2-(2-furyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol has no known biochemical or physiological effects on cells. It is a non-toxic molecule that does not interfere with normal cellular functions. However, its use in scientific research can provide valuable insights into the biochemical and physiological effects of various stimuli on calcium signaling pathways.

Advantages and Limitations for Lab Experiments

The main advantages of using 2,6-di-tert-butyl-4-[2-(2-furyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol in lab experiments are its high sensitivity and selectivity for calcium ions. It can detect changes in calcium levels as small as 10 nM and has a high signal-to-noise ratio. 2,6-di-tert-butyl-4-[2-(2-furyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol is also compatible with a variety of imaging techniques, including fluorescence microscopy and flow cytometry.
The main limitation of using 2,6-di-tert-butyl-4-[2-(2-furyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol is its dependence on UV light for excitation. This limits its use in live-cell imaging and requires specialized equipment for imaging. 2,6-di-tert-butyl-4-[2-(2-furyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol is also sensitive to pH changes and can be affected by changes in temperature and other environmental factors.

Future Directions

There are several future directions for the use of 2,6-di-tert-butyl-4-[2-(2-furyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol in scientific research. One area of interest is the development of new fluorescent calcium indicators with improved sensitivity and selectivity. Another area of interest is the use of 2,6-di-tert-butyl-4-[2-(2-furyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol in combination with other fluorescent indicators to study multiple signaling pathways simultaneously. Finally, the use of 2,6-di-tert-butyl-4-[2-(2-furyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol in live-cell imaging and in vivo studies is an area of active research.

Synthesis Methods

2,6-di-tert-butyl-4-[2-(2-furyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol can be synthesized using a multistep process involving several chemical reactions. The first step involves the synthesis of 2-(2-furyl)-1H-benzimidazole, which is then reacted with 5,6-dimethoxy-2-nitrophenol to form 2-(2-furyl)-5,6-dimethoxy-1H-benzimidazole. This compound is then reacted with 2,6-di-tert-butyl-4-chlorophenol in the presence of a base to form 2,6-di-tert-butyl-4-[2-(2-furyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol.

Scientific Research Applications

2,6-di-tert-butyl-4-[2-(2-furyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol is widely used in scientific research to study the calcium signaling pathways in cells. It is used to measure changes in intracellular calcium levels in response to various stimuli such as neurotransmitters, hormones, and drugs. 2,6-di-tert-butyl-4-[2-(2-furyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol is also used to study calcium release from intracellular stores and calcium influx through ion channels. Its high sensitivity and selectivity make it a valuable tool for studying calcium signaling in a variety of cell types and tissues.

properties

IUPAC Name

2,6-ditert-butyl-4-[2-(furan-2-yl)-5,6-dimethoxybenzimidazol-1-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O4/c1-26(2,3)17-12-16(13-18(24(17)30)27(4,5)6)29-20-15-23(32-8)22(31-7)14-19(20)28-25(29)21-10-9-11-33-21/h9-15,30H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRWZVOTWSEINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=CC(=C(C=C3N=C2C4=CC=CO4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-di-tert-butyl-4-[2-(furan-2-yl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol

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